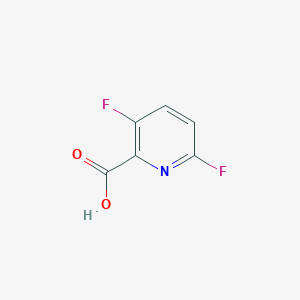

3,6-difluoropyridine-2-carboxylic Acid

Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry

Fluorinated pyridine scaffolds are of profound importance in contemporary organic and medicinal chemistry due to the unique properties conferred by the fluorine atom. nih.gov The introduction of fluorine can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets. researchgate.net In medicinal chemistry, the substitution of hydrogen with fluorine is a widely employed strategy to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. nih.gov This is attributed to the strength of the carbon-fluorine bond.

Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, which in turn can affect a molecule's solubility, membrane permeability, and binding affinity to proteins. chim.itmdpi.com The presence of fluorine can also lead to conformational changes in molecules, which can be exploited to optimize their fit within the active site of an enzyme or receptor. chim.it The strategic placement of fluorine atoms can therefore be a powerful tool in the design of more potent and selective therapeutic agents. mdpi.com The prevalence of fluorinated heterocycles in approved pharmaceuticals underscores their significance in drug discovery and development. researchgate.net

Overview of the Research Landscape for 3,6-Difluoropyridine-2-carboxylic Acid and Related Isomers

The research landscape for this compound is situated within the broader context of intense investigation into functionalized pyridine carboxylic acids for various applications, particularly in drug discovery. While specific, in-depth studies focusing solely on the 3,6-difluoro isomer are not as abundant as for some other pyridine derivatives, its structural motifs suggest significant potential as a building block in the synthesis of complex molecules.

The presence of two fluorine atoms on the pyridine ring, along with a carboxylic acid group, makes it a versatile intermediate. The fluorine atoms can serve as handles for further functionalization through nucleophilic aromatic substitution reactions, while the carboxylic acid provides a point for amide bond formation or other derivatization.

Research into isomers of difluoropyridine carboxylic acids is more extensive, providing a valuable comparative framework. For instance, various isomers are explored for their potential as enzyme inhibitors and as key intermediates in the synthesis of bioactive compounds. nih.gov The differential positioning of the fluorine and carboxylic acid groups across these isomers leads to distinct physicochemical properties and, consequently, different biological activities and synthetic utilities. The table below provides a comparison of the physical properties of this compound and one of its isomers.

| Property | This compound | 3,5-Difluoropyridine-2-carboxylic Acid |

|---|---|---|

| CAS Number | 851386-45-3 | 745784-04-7 |

| Molecular Formula | C6H3F2NO2 | C6H3F2NO2 |

| Molecular Weight | 159.09 g/mol | 159.09 g/mol |

| Melting Point | 147-152 °C | 203-208 °C |

Fundamental Academic Motivations for Investigating Fluorinated Heterocyclic Carboxylic Acids

The academic motivation for investigating fluorinated heterocyclic carboxylic acids is multifaceted. A primary driver is the quest for novel therapeutic agents. The unique combination of a heterocyclic ring, a carboxylic acid, and fluorine atoms provides a rich scaffold for the design of molecules with tailored biological activities. nih.gov Pyridine carboxylic acid derivatives, for example, have been explored as inhibitors for a wide range of enzymes. nih.govnih.gov The introduction of fluorine can enhance the potency and selectivity of these inhibitors.

Another fundamental motivation is the study of structure-activity relationships (SAR). By systematically varying the position and number of fluorine atoms on a heterocyclic carboxylic acid, researchers can gain insights into how subtle structural changes influence biological activity. nih.gov This knowledge is crucial for the rational design of new and improved drugs.

Furthermore, the synthesis of novel fluorinated heterocyclic carboxylic acids presents interesting challenges and opportunities for the development of new synthetic methodologies. The introduction of fluorine into heterocyclic systems can be challenging, and the development of efficient and selective fluorination reactions is an active area of research. nih.gov The unique reactivity of these compounds also makes them valuable building blocks for the construction of more complex molecular architectures.

Finally, the study of the physicochemical properties of these compounds, such as their acidity, lipophilicity, and conformational preferences, is of fundamental academic interest. youtube.com Understanding how fluorination impacts these properties is essential for predicting the behavior of these molecules in biological systems and for designing molecules with optimal pharmacokinetic profiles.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,6-difluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXFZWBQCAGFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101005567 | |

| Record name | 3,6-Difluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851386-45-3 | |

| Record name | 3,6-Difluoro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851386-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Difluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 851386-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,6 Difluoropyridine 2 Carboxylic Acid and Its Analogues

Strategies for Regioselective Synthesis of Difluoropyridine-2-carboxylic Acids

Regioselective synthesis is crucial for preparing specific isomers of difluoropyridine-2-carboxylic acids. The electronic properties of the pyridine (B92270) ring, influenced by the nitrogen atom and the fluorine substituents, dictate the positions susceptible to electrophilic or nucleophilic attack. Therefore, methods that can direct functionalization to a specific carbon atom are highly valuable.

Metalation-Directed Carboxylation Approaches for Selective Functionalizationuwindsor.cawikipedia.orgbaranlab.orgorganic-chemistry.orgsemanticscholar.org

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.cawikipedia.orgbaranlab.orgorganic-chemistry.orgsemanticscholar.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the deprotonation of the adjacent ortho-position. The resulting aryllithium intermediate can then react with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group with high regioselectivity.

In the context of synthesizing 3,6-difluoropyridine-2-carboxylic acid, the fluorine atom at the 3-position and the pyridine nitrogen can act as directing groups. The fluorine atom, through its electron-withdrawing inductive effect, increases the acidity of the neighboring protons, while the pyridine nitrogen can coordinate with the lithium reagent. However, the interplay of these directing effects needs to be carefully considered. In many pyridine systems, lithiation occurs preferentially at the C-2 or C-6 positions due to the influence of the nitrogen atom. For a 3,6-difluoropyridine substrate, the fluorine at C-6 might sterically hinder lithiation at C-5, while the fluorine at C-3 would activate the C-2 and C-4 positions for deprotonation. The carboxylation would then proceed by quenching the lithiated intermediate with CO2.

Table 1: Common Directing Metalation Groups (DMGs) in Organic Synthesis

| Directing Group | Relative Directing Ability |

| -CONR₂ | Strong |

| -SO₂NR₂ | Strong |

| -OMe | Moderate |

| -F | Moderate |

| -Cl | Moderate to Weak |

This table illustrates the relative ability of different functional groups to direct ortho-metalation.

Utilization of Protective Groups in Regioselective Synthesisjocpr.comwikipedia.org

Protective groups are instrumental in multistep organic synthesis to temporarily mask a reactive functional group, thereby preventing unwanted side reactions. jocpr.com In the synthesis of difluoropyridine-2-carboxylic acids, protective groups can be employed to block certain positions on the pyridine ring, thus directing functionalization to the desired site. The choice of a protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal in a subsequent step.

While the term "activating protective group" is not standard, a substituent like chlorine can act as a directing group in ortho-metalation reactions. The inductive effect of the chlorine atom can increase the acidity of the adjacent protons, facilitating their removal by a strong base. For instance, in a molecule like 2-chloro-5-fluoropyridine, the chlorine atom at the 2-position can direct lithiation to the 3-position. Subsequent carboxylation would yield 2-chloro-5-fluoropyridine-3-carboxylic acid. This principle can be extended to more complex systems to achieve regioselective carboxylation. The chlorine atom, in this case, is not a protecting group in the classical sense but rather a functional group that directs the reaction and can be retained or subsequently modified in the final product.

A screening or blocking group is a type of protecting group that is introduced at a reactive site to prevent a reaction from occurring there, thus forcing it to take place at another position. The trimethylsilyl (B98337) (TMS) group is a common blocking group due to its bulk and the ease of its removal. wikipedia.org

In the synthesis of a difluoropyridine-2-carboxylic acid, if one ortho position is more reactive towards metalation than the desired one, it can be temporarily blocked with a TMS group. For example, if the C-6 position of a pyridine derivative is more readily lithiated, it can be protected by reaction with a silylating agent like trimethylsilyl chloride. With the C-6 position blocked, lithiation will be directed to the next most acidic site, for instance, the C-2 position. After carboxylation at C-2, the TMS group at C-6 can be easily removed, typically by treatment with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to yield the desired 2-carboxy-substituted pyridine.

Table 2: Illustrative Example of Trimethylsilyl as a Screening Group

| Step | Reaction | Purpose |

| 1 | Introduction of TMS group at the more reactive position. | To block the more reactive site. |

| 2 | Directed metalation and carboxylation at the desired position. | To introduce the carboxylic acid group regioselectively. |

| 3 | Removal of the TMS group. | To deprotect and obtain the final product. |

This table outlines the general strategy for using a trimethylsilyl group as a screening group in regioselective synthesis.

Fluorination Strategies in the Synthesis of Fluoropyridine Carboxylic Acids

The introduction of fluorine atoms onto the pyridine ring is a key step in the synthesis of fluoropyridine carboxylic acids. While there are various fluorination methods, halogen exchange reactions are particularly common for the synthesis of fluoroaromatics.

Halogen Exchange Reactions for Fluorine Introduction

Halogen exchange (Halex) reactions are a widely used method for the synthesis of fluorinated aromatic and heteroaromatic compounds. This process typically involves the displacement of a chlorine or bromine atom with a fluorine atom using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF).

The synthesis of this compound could potentially start from a corresponding dichlorinated or dibrominated precursor, such as 3,6-dichloropyridine-2-carboxylic acid. The halogen exchange reaction is typically carried out at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane. The efficiency of the reaction can often be enhanced by the use of a phase-transfer catalyst, which helps to increase the solubility and reactivity of the fluoride salt. The choice of fluoride source is also important; CsF is generally more reactive than KF but also more expensive.

The success of the Halex reaction depends on the electronic nature of the substrate. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic aromatic substitution. In the case of a dichloropyridine carboxylic acid, the carboxylic acid group and the pyridine nitrogen act as electron-withdrawing groups, thus facilitating the displacement of the chlorine atoms by fluoride.

Table 3: Reagents for Halogen Exchange Fluorination

| Fluoride Source | Common Solvents | Typical Reaction Temperature |

| Potassium Fluoride (KF) | DMSO, DMF, Sulfolane | 150-250 °C |

| Cesium Fluoride (CsF) | DMF, NMP, Dioxane | 100-200 °C |

This table summarizes common reagents and conditions used for halogen exchange fluorination reactions.

Oxidative and Electrophilic Fluorination Techniques

Electrophilic fluorination is a primary strategy for introducing fluorine atoms into electron-rich aromatic and heteroaromatic systems. wikipedia.org This method involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org While various reagents have been developed, those containing a nitrogen-fluorine (N-F) bond have become the most common due to their relative stability, safety, and cost-effectiveness. wikipedia.org

One of the most widely used electrophilic fluorinating agents is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). It has been successfully employed in the fluorination of 1,2-dihydropyridines to produce fluorinated 3,6-dihydropyridines. nih.govnih.gov These intermediates can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride under mild conditions. nih.govnih.gov For instance, 1,2-dihydropyridines react with Selectfluor® in dry acetonitrile (B52724) at 0 °C to yield a series of 3-fluoro-3,6-dihydropyridines. nih.gov Subsequent storage of these compounds in deuterochloroform solution at room temperature for 2-4 days leads to the formation of the corresponding pyridines in yields of 72-91%. nih.gov

The mechanism of electrophilic fluorination is still a subject of discussion, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org The choice of reagent and reaction conditions is crucial for achieving high yields and selectivity. N-fluoropyridinium ions are also effective electrophilic fluorinating reagents, where the cationic nitrogen enhances the electrophilicity of the fluorine atom. wikipedia.org

Recent developments have also explored C-H fluorination promoted by pyridine N-oxyl radicals, which can proceed in pure water at room temperature. rsc.orgrsc.org This method, inspired by enzymatic processes, represents a greener approach to fluorination and is compatible with a wide range of substrates. rsc.orgrsc.org

| Fluorinating Agent | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Selectfluor® | 1,2-Dihydropyridines | 3-Fluoro-3,6-dihydropyridines, subsequently fluoropyridines | Mild conditions; intermediate can eliminate HF to form the aromatic pyridine. | nih.govnih.gov |

| N-Fluoropyridinium ions | Various nucleophiles | Fluorinated compounds | Cationic nitrogen enhances fluorine's electrophilicity. | wikipedia.org |

| AgF₂ | Pyridines and Diazines | Fluorinated Pyridines and Diazines | Not compatible with free amines, alcohols, or carboxylic acids. | acs.org |

| Pyridine N-oxides (promoter) with F-source | Compounds with activatable C-H bonds | Fluorinated compounds | Green chemistry approach; reaction in pure water at room temperature. | rsc.orgrsc.org |

Deoxyfluorination Reactions for Carboxylic Acid Transformation

Deoxyfluorination of carboxylic acids provides a direct route to acyl fluorides, which are valuable and versatile intermediates in organic synthesis. Acyl fluorides exhibit a unique balance of stability and reactivity, making them superior to more common acyl chlorides in many applications. cas.cn A variety of reagents have been developed for this transformation, each with its own advantages and limitations.

Historically, reagents like cyanuric fluoride and selenium tetrafluoride-pyridine complexes were used. worktribe.com These were followed by α-fluoroamine reagents and sulfur-based alternatives like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor. worktribe.comacs.orgsigmaaldrich.com However, concerns over toxicity, stability, and harsh reaction conditions have driven the search for milder and more practical reagents. cas.cnworktribe.com

Modern deoxyfluorination methods often employ reagents that are more stable and easier to handle. Pentafluoropyridine (PFP) has been demonstrated as a cheap, commercially available, and bench-stable reagent for converting a range of carboxylic acids to acyl fluorides under mild conditions. nih.govacs.org The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. acs.org Similarly, 2-pyridinesulfonyl fluoride (PyFluor) is another cost-effective and thermally stable reagent that can be used for deoxyfluorination. sigmaaldrich.combohrium.comrsc.orgrsc.org

Other notable reagents include CpFluor (3,3-Difluoro-1,2-diphenylcyclopropene), an all-carbon-based, bench-stable reagent that efficiently converts various carboxylic acids to acyl fluorides under neutral conditions. cas.cnorganic-chemistry.org A system using common chemicals like triphenylphosphine (B44618) (PPh₃), N-bromosuccinimide (NBS), and a fluoride source (e.g., Et₃N–3HF) has also been developed, offering a practical and convenient protocol. acs.org More recently, an in situ generated pyridinium (B92312) trifluoromethoxide salt (PyOCF₃) has been shown to be a highly effective deoxyfluorinating reagent that works within minutes at room temperature. nih.gov

| Reagent/System | Key Characteristics | Reaction Conditions | Reference |

|---|---|---|---|

| Pentafluoropyridine (PFP) | Inexpensive, commercially available, bench-stable. | Mild conditions, often with a base like DIPEA. | nih.govacs.org |

| 2-Pyridinesulfonyl Fluoride (PyFluor) | Inexpensive, thermally stable, non-corrosive. | Mild conditions, enables one-pot amidation/esterification. | sigmaaldrich.combohrium.comrsc.orgrsc.org |

| CpFluor | Bench-stable, all-carbon-based reagent. | Neutral conditions, efficient transformation. | cas.cnorganic-chemistry.org |

| PPh₃/NBS/Fluoride Source | Uses inexpensive, commodity chemicals. | Mild conditions, scalable, high functional group tolerance. | acs.org |

| In situ generated PyOCF₃ | Uses commercial precursors (DNTFB and DMAP); very fast. | Room temperature, proceeds in minutes on the benchtop. | nih.gov |

| BT-SCF₃ (2-(Trifluoromethylthio)benzothiazolium triflate) | Allows for sub-stoichiometric use. | Mild and operationally simple. | nih.gov |

Difluoromethylation and Trifluoromethylation Approaches

The incorporation of difluoromethyl (CF₂H) and trifluoromethyl (CF₃) groups into pyridine rings is of high interest in medicinal and agricultural chemistry. The CF₂H group can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, or amino groups. researchgate.net The CF₃ group can significantly impact a molecule's metabolic stability and binding affinity.

Direct C-H difluoromethylation of pyridines is an efficient strategy to access these valuable compounds. researchgate.net However, controlling the regioselectivity of this reaction has been a significant challenge, particularly for achieving meta-substitution. uni-muenster.de A recently developed modular approach utilizes oxazino-pyridine intermediates, which are formed from the reaction of pyridines with reagents like dimethylacetylene dicarboxylate (DMAD). thieme-connect.com These intermediates allow for switchable regioselectivity: under basic conditions, a radical process leads to meta-C-H difluoromethylation, while conversion to a pyridinium salt under acidic conditions directs the functionalization to the para position. researchgate.netuni-muenster.de

For N-difluoromethylation of pyridines, a transition-metal-free method has been developed using ethyl bromodifluoroacetate as an inexpensive and readily available fluorine source. rsc.org This two-step process involves N-alkylation followed by an in-situ transformation to yield the N-difluoromethylated pyridinium salts. researchgate.netrsc.org

Trifluoromethylation of pyridine carboxylic acids can be achieved through various methods. One approach involves the deoxygenative fluorination of a suitable carboxylic acid on the pyridine ring using sulfur tetrafluoride. epfl.ch Another strategy is the displacement of a halogen (bromine or iodine) on the pyridine ring with a trifluoromethyl group, often using an in-situ generated trifluoromethylcopper (B1248711) reagent. epfl.ch Light-mediated methods using sodium trifluoromethylsulfinate (Langlois' reagent) have also been reported for the trifluoromethylation of pyridones and related N-heteroarenes without the need for a photocatalyst. acs.org

One-Pot and Multistep Synthetic Routes to Functionalized Pyridine Carboxylic Acids

One-pot strategies are particularly valuable. For instance, the deoxyfluorination of carboxylic acids to acyl fluorides can be integrated into a subsequent reaction in a single pot. Several deoxyfluorination reagents, including Pentafluoropyridine (PFP) and 2-pyridinesulfonyl fluoride, are amenable to one-pot amide bond formation by adding an amine after the in-situ generation of the acyl fluoride. nih.govrsc.org This approach provides ready access to amides in good to excellent yields without needing to isolate the highly reactive acyl fluoride intermediate. nih.govrsc.org A one-pot synthesis-functionalization strategy has also been developed for accessing 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids, demonstrating the power of telescoping multiple synthetic steps. nih.govacs.org

Multistep syntheses are often required for complex, highly substituted pyridine derivatives. A Rh(III)-catalyzed C-H functionalization approach has been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is notable for being the first to couple terminal alkynes with α,β-unsaturated oximes with high regioselectivity, providing an efficient route to single isomers of 3-fluoropyridine (B146971) products. nih.gov The synthesis of functionalized 2-pyridone-3-carboxylic acids has been achieved starting from 3-formylchromone in a multistep sequence. researchgate.net The carboxy function can be introduced into a pyridine ring by treating organolithium or organomagnesium intermediates with carbon dioxide. epfl.ch

Green Chemistry Principles in the Synthesis of Fluorinated Pyridines

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact and improve safety and efficiency. dovepress.com This involves developing methods that use less hazardous reagents, employ renewable feedstocks, reduce waste, and utilize environmentally benign solvents like water. rsc.org

A significant advancement in this area is the development of C-H fluorination reactions that can be conducted in pure water at room temperature. rsc.orgrsc.org One such method is promoted by pyridine N-oxyl radicals and proceeds through a single-electron transfer (SET) process. rsc.orgrsc.org Performing reactions in water avoids the use of volatile organic solvents and aligns with the goals of green chemistry due to water's non-flammable, non-toxic, and low-cost nature. rsc.org

The use of microwave-assisted synthesis is another tool recognized for its green chemistry advantages. acs.org Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives, such as in one-pot, four-component reactions to produce 2-amino-3-cyanopyridines. acs.org

Furthermore, the development of catalytic methods over stoichiometric ones is a core principle of green chemistry. Rh(III)-catalyzed C-H functionalization for the synthesis of 3-fluoropyridines is an example of a catalytic approach that enhances atom economy. nih.gov The search for deoxyfluorination reagents that are less toxic and more stable, such as PFP and PyFluor, over traditional reagents like DAST or those based on selenium, also reflects a move towards safer and more sustainable chemical processes. sigmaaldrich.comnih.gov

Chemical Reactivity and Derivatization Pathways of 3,6 Difluoropyridine 2 Carboxylic Acid

Nucleophilic Aromatic Substitution (SNAr) on the Difluoropyridine Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for functionalizing electron-deficient aromatic rings, such as the pyridine (B92270) core, especially when activated by electron-withdrawing groups like fluorine. wikipedia.orglibretexts.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net Aromatic rings in pyridines are particularly susceptible to this type of reaction when substituted at the ortho or para positions, as the negative charge of the intermediate can be effectively delocalized onto the ring nitrogen. wikipedia.org The high electronegativity of fluorine further enhances the reactivity of the ring towards nucleophilic attack, making fluoropyridines more reactive than their chloro- or bromo- counterparts. nih.gov

In 3,6-difluoropyridine-2-carboxylic acid, the pyridine ring is activated towards nucleophilic attack by two fluorine atoms and the carboxylic acid group. The regioselectivity of the SNAr reaction—that is, whether the incoming nucleophile displaces the fluorine at the C-3 or C-6 position—is governed by a combination of electronic and steric factors.

The positions ortho and para to the ring nitrogen (C-2/C-6 and C-4) are electronically activated for nucleophilic attack. In this molecule, both fluorine atoms are on activated positions (C-3 is ortho to C-2 and para to C-5, while C-6 is ortho to the nitrogen). The outcome of the substitution is influenced by the nature of the substituents already on the ring. Research on related 3-substituted-2,6-dihalopyridines shows that the electronic and steric properties of the substituent at the 3-position can direct the incoming nucleophile to either the C-2 or C-6 position. researchgate.netcolab.ws For instance, studies on 2,4-dichloropyrimidines have shown that electron-donating groups can alter the preferred site of substitution from C-4 to C-2 by changing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com

In the case of this compound, the carboxylic acid group at the C-2 position exerts a strong electronic influence. The regioselectivity can be finely tuned by reaction conditions, such as the choice of solvent and the counter-ion of the nucleophile. For example, in reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides, non-polar, aprotic solvents were found to favor substitution at the position ortho to the 3-substituent, suggesting that coordination of the metal counter-ion to the substituent plays a key role in directing the attack. colab.ws

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a versatile functional handle that allows for a wide range of derivatization reactions, enabling the incorporation of the difluoropyridine scaffold into larger and more complex molecules.

Carboxylic acids can be converted into more reactive acyl halides to facilitate subsequent reactions. Acyl fluorides, in particular, have gained attention as valuable intermediates. beilstein-journals.org They exhibit a useful balance of reactivity, being more stable towards hydrolysis than acyl chlorides while remaining sufficiently electrophilic for reactions with nucleophiles. beilstein-journals.orgresearchgate.net This conversion is typically achieved using deoxofluorinating reagents.

Several modern reagents allow for the direct and efficient synthesis of acyl fluorides from carboxylic acids under mild conditions. nih.gov These methods often avoid harsh conditions and toxic byproducts associated with older techniques.

| Reagent | Description | Conditions | Reference |

| (Me₄N)SCF₃ | A bench-stable, solid reagent that enables a convenient and selective transformation. | Room temperature, base- and additive-free. | researchgate.net |

| XtalFluor-E | Promotes deoxofluorination to provide acyl fluorides in good yields. | Room temperature, EtOAc, catalytic NaF. | organic-chemistry.org |

| BT-SCF₃ | 2-(Trifluoromethylthio)benzothiazolium triflate can be used for deoxyfluorination. | Mild and operationally simple conditions. | beilstein-journals.orgnih.gov |

| CpFluor | 3,3-Difluoro-1,2-diphenylcyclopropene is a bench-stable reagent for deoxyfluorination. | Neutral conditions. | organic-chemistry.org |

| Cu(O₂CCF₂SO₂F)₂ | A copper-based reagent for rapid and efficient acyl fluoride (B91410) synthesis. | Not specified. | rawdatalibrary.net |

The carboxylic acid moiety of this compound readily undergoes amidation and esterification, two of the most fundamental transformations in organic and medicinal chemistry. rsc.org These reactions allow for the construction of amide and ester linkages, which are prevalent in pharmaceuticals and other functional materials.

Direct amidation and esterification can be challenging due to the need to activate the carboxylic acid. One effective strategy involves the in-situ generation of a reactive intermediate, such as an acyl fluoride, which is then trapped by an amine or alcohol nucleophile in a one-pot procedure. rsc.org This approach streamlines the synthetic process and avoids the isolation of sensitive intermediates. Various coupling reagents and promoters have been developed to facilitate these transformations under mild conditions. For example, potassium hexafluorophosphate (B91526) (KPF₆) has been shown to promote the synthesis of esters and amides from a wide range of carboxylic acids. nih.govresearchgate.net

| Reaction Type | Reagent/Method | Key Features | Reference |

| Amidation | In-situ acyl fluoride generation (e.g., with 2-pyridinesulfonyl fluoride) | One-pot synthesis, mild conditions, good yields. | rsc.org |

| Esterification | KPF₆ | Green method, operational simplicity, wide substrate scope. | nih.gov |

| Amidation | Uronium salts (on COFs) | Used for solid-state peptide synthesis-like transformations. | berkeley.edu |

| Esterification | 1,3-dichloro-5,5-dimethylhydantoin | Mild conditions, high efficiency, good to excellent yields. | researchgate.net |

The dual reactivity of this compound—the susceptibility of the ring to SNAr and the versatility of the carboxylic acid group—makes it a valuable building block for synthesizing complex molecular architectures. The carboxylic acid can be derivatized to introduce specific functionalities or to serve as an anchor point for building larger structures. For instance, the carboxylic acid can be converted into an amide or ester that contains other reactive groups, allowing for sequential or orthogonal chemical modifications. This strategy is crucial in drug discovery and materials science for creating libraries of compounds with diverse structures and properties.

Coordination Chemistry of Pyridine Carboxylic Acid Ligands with Metal Ions

Pyridine carboxylic acids are highly versatile ligands in coordination chemistry due to the presence of two distinct donor sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. dergipark.org.trglobethesis.com This arrangement allows them to act as chelating ligands, forming stable complexes with a wide variety of metal ions, particularly transition metals. dergipark.org.trpressbooks.pub

These ligands typically coordinate to a metal center through the pyridine nitrogen and one of the carboxylate oxygens, forming a stable five-membered ring. dergipark.org.tr The resulting metal complexes can exhibit diverse structures, ranging from simple mononuclear species to complex, extended coordination polymers or metal-organic frameworks (MOFs). dergipark.org.tracs.orgacs.org The final structure is influenced by factors such as the metal ion's coordination preference, the reaction conditions, and the presence of other ligands. globethesis.comacs.org

The coordination of this compound to metal ions would involve the pyridine nitrogen and the carboxylate group. The fluorine substituents would modulate the electronic properties of the ligand, potentially influencing the stability and reactivity of the resulting metal complexes. These complexes have applications in areas such as catalysis, materials science, and bioinorganic chemistry, where they can serve as models for enzyme active sites or as therapeutic agents. dergipark.org.trnih.govlibretexts.org

| Metal Ion(s) | Ligand Type | Resulting Structure | Key Features | Reference |

| Cd(II), Cu(II), Co(II), Mn(II), Ni(II) | 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid | Extended coordination polymers | Forms mono-, di-, and tri-nuclear units; some exhibit interweaving frameworks. | rsc.org |

| Zn(II) | Pyridine-2,4,6-tricarboxylic Acid | Zigzag coordination polymers or discrete metallomacrocycles | Structure depends on reaction conditions (presence of pyridine). | acs.org |

| Co(II), Ni(II) | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | 2D and 3D Coordination Polymers (CPs) | Ligand shows adaptable coordination modes (μ₃- or μ₄-linkers). | acs.org |

| Sm(III) | Picolinic acid derivatives | One-dimensional coordination polymers | Ligands show various coordination modes; complexes exhibit photoluminescence. | researchgate.net |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving pyridine-carboxylic acid ligands, such as this compound, generally involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The carboxylate group, formed by deprotonation of the carboxylic acid, readily coordinates to metal ions.

General synthetic methods typically involve dissolving the pyridine-carboxylic acid derivative and a metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or water. The mixture is then often heated under reflux to facilitate the complexation reaction. nih.gov The resulting metal complexes can be isolated as precipitates upon cooling or solvent evaporation. nih.gov

Characterization of these complexes is crucial to determine their structure and properties. A variety of spectroscopic and analytical techniques are employed:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A significant shift in the stretching frequencies of the carboxylate group (COO-) upon complexation, compared to the free ligand, is indicative of metal binding.

UV-Visible Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex, which can help in understanding the coordination geometry around the metal center. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize diamagnetic complexes in solution, showing shifts in the signals of the pyridine ring protons and carbons upon coordination. researchgate.net

Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analysis can be used to study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. nih.gov

The following table summarizes the characterization data for a representative ruthenium(II) complex with a related hydroxypyridine-carboxylic acid ligand, illustrating the type of data obtained in these studies.

| Complex | Formula | Spectroscopic Data (Selected) | Geometry |

| [Ru(3-OH-py-2-COO)₂(PPh₃)₂] | C₅₀H₃₈N₂O₆P₂Ru | IR: Shows bands corresponding to coordinated carboxylate. UV-Vis: Exhibits metal-to-ligand charge transfer (MLCT) transitions. NMR: Confirms the coordination environment. | Distorted Octahedral |

Data synthesized from studies on analogous compounds. researchgate.net

Chelation and Ligand Binding Modes (e.g., Bidentate Coordination)

Pyridine-2-carboxylic acids are well-known chelating agents. The term "chelation" refers to the formation of two or more separate coordinate bonds between a polydentate (multiple donor atoms) ligand and a single central metal atom. In the case of this compound, the most common binding mode is bidentate chelation involving the pyridine nitrogen atom and one of the oxygen atoms of the carboxylate group. rsc.org This forms a stable five-membered ring with the metal ion.

This N,O-bidentate coordination is a highly favored arrangement for 2-substituted pyridine carboxylates. rsc.org The geometry of the ligand, with the carboxylic acid group positioned ortho to the ring nitrogen, is perfectly pre-organized for chelation.

Beyond simple bidentate chelation, other binding modes are possible depending on the metal ion, the reaction conditions, and the presence of other ligands.

Monodentate Coordination: The ligand might coordinate only through the carboxylate oxygen or, less commonly, the pyridine nitrogen. rsc.org

Bridging Mode: The carboxylate group can bridge two metal centers, with each oxygen atom coordinating to a different metal ion. This can lead to the formation of polynuclear complexes or coordination polymers. buffalo.edu

The table below outlines common binding modes observed for pyridine-carboxylic acid ligands.

| Binding Mode | Coordinating Atoms | Description | Resulting Structure |

| Bidentate Chelate | Pyridine-N, Carboxylate-O | The ligand forms a five-membered ring with a single metal center. | Mononuclear complex |

| Monodentate | Carboxylate-O | The ligand binds to the metal through only the oxygen of the carboxylate. | Can be mononuclear or polynuclear |

| Bridging | Carboxylate-O, Carboxylate-O' | The carboxylate group links two different metal centers. | Dinuclear or Polynuclear complex |

This table is based on general coordination chemistry principles and findings from related structures. rsc.orgbuffalo.edu Studies on zinc complexes with trifluoromethyl-pyridine carboxylic acid, for instance, have confirmed the prevalence of N,O-chelated coordination. rsc.org The specific mode adopted by this compound would be confirmed experimentally, but the bidentate chelate mode is strongly anticipated.

Non-Covalent Interactions and Supramolecular Assembly

In the solid state, molecules of this compound are expected to engage in non-covalent interactions, particularly hydrogen bonding, which dictate their packing and lead to the formation of well-defined supramolecular assemblies. Supramolecular chemistry involves the study of systems held together by non-covalent forces, creating organized structures from individual molecular components. researchgate.net

Hydrogen Bonding Interactions Involving the Pyridine Nitrogen and Carboxyl Group

The most significant hydrogen bonding interaction in crystalline pyridine-carboxylic acids typically occurs between the carboxylic acid group of one molecule and the pyridine nitrogen of a neighboring molecule. researchgate.net This is a robust and frequently observed interaction known as a supramolecular synthon. researchgate.net

Specifically, the acidic proton of the carboxyl group (-COOH) acts as a hydrogen bond donor, while the lone pair of electrons on the basic pyridine nitrogen atom acts as a hydrogen bond acceptor. This O-H···N interaction is a strong and directional hydrogen bond that plays a key role in the crystal engineering of such compounds. researchgate.netmdpi.com

In many pyridine carboxylic acids, this interaction leads to the formation of dimers, chains, or more complex networks. researchgate.netresearchgate.net For example, molecules may self-assemble into one-dimensional chains where each molecule is linked to the next via this head-to-tail hydrogen bond. researchgate.net Additionally, the carboxyl group itself can form O-H···O hydrogen bonds between molecules, often resulting in centrosymmetric dimers. researchgate.net The interplay between the O-H···N and O-H···O hydrogen bonds determines the final supramolecular architecture. researchgate.net

The table below provides typical parameters for the robust pyridine-acid hydrogen bond, as determined from crystallographic studies of related compounds.

| Interaction Type | Donor-Acceptor | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

| Pyridine-Carboxylic Acid | O-H···N | 2.6 - 2.8 | 160 - 180 |

| Carboxylic Acid Dimer | O-H···O | 2.5 - 2.7 | 170 - 180 |

Data are representative values from crystallographic studies of analogous pyridine-carboxylic acid systems. researchgate.netresearchgate.net

Spectroscopic and Advanced Structural Characterization of 3,6 Difluoropyridine 2 Carboxylic Acid and Its Derivatives

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 3,6-difluoropyridine-2-carboxylic acid, the spectrum is expected to be dominated by absorptions from the carboxylic acid and the difluoropyridine ring.

The most prominent feature of the carboxylic acid group is the O-H stretching vibration, which appears as a very broad and strong band, typically in the range of 3300-2500 cm⁻¹. vscht.cz This broadening is a result of extensive intermolecular hydrogen bonding between the carboxylic acid moieties. The carbonyl (C=O) stretching vibration gives rise to an intense, sharp absorption typically found between 1730 and 1700 cm⁻¹ for saturated carboxylic acid dimers. spectroscopyonline.com Conjugation with the pyridine (B92270) ring may shift this peak slightly. Furthermore, the C-O single bond stretch, coupled with O-H in-plane bending, is expected to produce a strong, complex band in the 1320-1210 cm⁻¹ region. spectroscopyonline.com

The difluoropyridine ring contributes several characteristic bands. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). vscht.cz The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. researchgate.net Strong absorptions arising from C-F stretching vibrations are anticipated in the 1400-1000 cm⁻¹ range. The precise location of these bands can be influenced by the positions of the fluorine atoms and the carboxylic acid group on the ring.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| O-H Stretch | 3300 - 2500 | Strong, Very Broad | Carboxylic Acid |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Pyridine Ring |

| C=O Stretch | 1730 - 1700 | Strong, Sharp | Carboxylic Acid |

| C=C, C=N Ring Stretches | 1600 - 1400 | Medium to Strong | Pyridine Ring |

| C-O Stretch / O-H Bend | 1320 - 1210 | Strong | Carboxylic Acid |

| C-F Stretch | 1400 - 1000 | Strong | Fluorine Substituent |

| O-H Out-of-Plane Bend | 960 - 900 | Medium, Broad | Carboxylic Acid |

Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O can be weak in Raman spectra, non-polar bonds and symmetric vibrations often produce strong signals. The aromatic ring vibrations of the pyridine moiety are expected to be particularly Raman active, with strong peaks anticipated in the 1600-1300 cm⁻¹ range, corresponding to ring stretching modes. nih.gov The symmetric vibrations of the C-F bonds would also contribute to the Raman spectrum. The C=O stretch, although intense in the IR, may be weaker in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound is expected to show signals for the carboxylic acid proton and the two aromatic protons on the pyridine ring.

The carboxylic acid proton is highly deshielded and is anticipated to appear as a broad singlet far downfield, typically in the 10-13 ppm range. libretexts.org Its broadness is due to hydrogen bonding and chemical exchange. This signal would disappear upon addition of D₂O to the sample.

The two aromatic protons, H-4 and H-5, are in different chemical environments and should appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm). These protons will exhibit coupling to each other (ortho-coupling, ³JHH), which is typically in the range of 7-9 Hz. Furthermore, each proton will be coupled to the fluorine atoms. The coupling of H-4 to the adjacent F-3 (³JHF) would be significant, while the coupling to the more distant F-6 (⁴JHF) would be smaller. Similarly, H-5 will show coupling to both F-6 (³JHF) and F-3 (⁴JHF). This complex coupling pattern would result in each proton signal appearing as a doublet of doublets of doublets, or a more complex multiplet.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | N/A |

| H-4 | ~7.5 - 8.5 | Multiplet (ddd) | ³JHH, ³JHF, ⁴JHF |

| H-5 | ~7.0 - 8.0 | Multiplet (ddd) | ³JHH, ³JHF, ⁴JHF |

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment.

The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 165-185 ppm region. libretexts.org The five carbons of the pyridine ring will resonate in the aromatic region (approximately 110-170 ppm). The carbons directly bonded to the electronegative fluorine atoms (C-3 and C-6) will be significantly deshielded and will appear as doublets due to one-bond coupling (¹JCF), which is typically large (200-250 Hz). The carboxyl-bearing carbon (C-2) will also be deshielded. The remaining carbons (C-4 and C-5) will also show smaller couplings to the fluorine atoms (²JCF, ³JCF, ⁴JCF), resulting in further splitting of their signals.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | 165 - 185 | Singlet or small multiplet |

| C-6 | 155 - 165 | Doublet (large ¹JCF) |

| C-3 | 150 - 160 | Doublet (large ¹JCF) |

| C-2 | 140 - 150 | Multiplet |

| C-4 | 120 - 130 | Multiplet |

| C-5 | 110 - 120 | Multiplet |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms in a molecule. huji.ac.il Since the two fluorine atoms in this compound are in chemically non-equivalent environments, they are expected to produce two distinct signals in the ¹⁹F NMR spectrum.

For fluorine atoms attached to an aromatic ring, chemical shifts typically appear in the range of -100 to -170 ppm relative to a CFCl₃ standard. ucsb.edu The signal for F-3 will be split by the adjacent H-4 (³JHF) and the more distant H-5 (⁴JHF). Similarly, the signal for F-6 will be split by the adjacent H-5 (³JHF). Long-range coupling between the two fluorine atoms (⁵JFF) might also be observed, though it is typically small for atoms separated by five bonds. This would result in each fluorine signal appearing as a complex multiplet, likely a doublet of doublets.

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Couplings |

|---|---|---|---|

| F-3 | -100 to -170 | Doublet of Doublets | ³JFH-4, ⁴JFH-5 |

| F-6 | -100 to -170 | Doublet | ³JFH-5 |

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound is expected to be characterized by transitions originating from its aromatic pyridine ring and the carboxylic acid functional group. Aromatic heterocyclic systems like pyridine typically exhibit intense absorptions corresponding to π→π* transitions at lower wavelengths and weaker absorptions from n→π* transitions at higher wavelengths. For pyridine itself, these transitions are observed around 202 nm and 254 nm.

The presence of substituents significantly influences the absorption maxima (λmax). The carboxylic acid group, acting as an electron-withdrawing group, can affect the energy of these transitions. Generally, the position of the carboxylic acid group relative to the nitrogen atom impacts the molecule's resonance stabilization and, consequently, its λmax. For instance, it has been noted that pyridine-3-carboxylic acid tends to have a higher λmax than pyridine-2-carboxylic acid due to better resonance stabilization.

Furthermore, the two fluorine atoms on the pyridine ring, being highly electronegative, are expected to induce a hypsochromic (blue) shift, moving the absorption bands to shorter wavelengths. This is due to the inductive withdrawal of electrons, which stabilizes the ground state more than the excited state, thus increasing the energy required for electronic transitions.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing accurate data on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

A review of the scientific literature indicates that a single-crystal X-ray structure determination for this compound has not been reported. Therefore, experimental data on its crystal system, space group, and unit cell dimensions are not available.

For comparison, the related compound pyridine-2,6-dicarboxylic acid monohydrate has been characterized by XRD. It crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell dimensions of a=12.233 Å, b=9.399 Å, and c=6.817 Å. Should a crystal structure for this compound be determined, it would reveal how the fluorine substituents influence the planarity of the pyridine ring, the conformation of the carboxylic acid group, and the packing of molecules in the crystal lattice, which is often dictated by hydrogen bonding between the carboxylic acid moieties and the pyridine nitrogen.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 159.09 g/mol . High-resolution mass spectrometry provides a more precise monoisotopic mass of 159.01318 Da.

In mass spectrometry, the molecule can be observed as various adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for several common adducts.

Table 1: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 160.02046 |

| [M+Na]⁺ | 182.00240 |

| [M-H]⁻ | 158.00590 |

| [M+NH₄]⁺ | 177.04700 |

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of both carboxylic acids and pyridine derivatives. Key fragmentation processes would include:

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond results in the formation of a stable acylium ion.

Loss of the carboxyl group (•COOH): This involves the cleavage of the bond between the pyridine ring and the carboxylic acid.

Decarboxylation (loss of CO₂): This can occur, particularly from the [M-H]⁻ ion.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for pyridine rings, leading to the formation of a four-membered ring fragment.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragmentation Pathway | Lost Group | Fragment m/z (Calculated) |

|---|---|---|

| [M-OH]⁺ | •OH | 142.01 |

| [M-COOH]⁺ | •COOH | 114.01 |

| [M-H₂O]⁺ | H₂O | 141.01 |

| [M-CO₂]⁻ (from [M-H]⁻) | CO₂ | 114.02 |

These fragmentation patterns provide a structural fingerprint, confirming the presence of the carboxylic acid and the fluorinated pyridine core.

Absence of a Publicly Available Computational Analysis of this compound

A thorough investigation into existing scientific literature and chemical databases reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite the availability of basic identifying information, such as its molecular formula (C6H3F2NO2) and CAS number (851386-45-3), detailed quantum chemical studies on its molecular geometry, electronic structure, and predicted spectroscopic properties are not publicly available.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the fundamental characteristics of a molecule. Such studies typically involve the optimization of the molecule's three-dimensional structure to find its most stable energetic state. Following this, analyses of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are conducted to understand the molecule's reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter in assessing chemical stability.

Furthermore, computational methods are instrumental in predicting various spectroscopic behaviors. Theoretical vibrational wavenumbers can be calculated and correlated with experimental infrared and Raman spectroscopy to assign specific vibrational modes. Similarly, electronic spectral behaviors and transitions can be simulated to understand how the molecule interacts with ultraviolet and visible light. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts, providing a theoretical basis for interpreting experimental NMR data.

Unfortunately, for this compound, specific data pertaining to its DFT-optimized geometry, HOMO-LUMO energy gap, theoretical vibrational frequencies, electronic transitions, and calculated NMR chemical shifts could not be located in the public domain. The generation of a detailed scientific article as requested is therefore not feasible without access to dedicated research that has performed these specific computational investigations. Such an analysis would require specialized software and expertise to carry out the necessary calculations and interpret the results.

While general principles of computational chemistry and the expected influence of fluorine and carboxylic acid functional groups on a pyridine ring can be discussed, a scientifically rigorous and data-driven article on this compound, as per the specified outline, cannot be produced at this time due to the absence of the requisite primary research data.

Computational and Theoretical Investigations of 3,6 Difluoropyridine 2 Carboxylic Acid

Studies of Linear and Nonlinear Optical (NLO) Properties

While specific experimental data on the linear and nonlinear optical (NLO) properties of 3,6-difluoropyridine-2-carboxylic acid are not extensively documented in publicly available literature, computational studies on similar organic molecules suggest that it may possess interesting NLO characteristics. The presence of a pyridine (B92270) ring, a carboxylic acid group, and fluorine atoms creates a molecule with a potential for significant electronic asymmetry, a key factor for NLO activity.

Computational approaches, such as Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2), are often employed to calculate the dipole moment, linear polarizability, and first and second hyperpolarizabilities of molecules. These calculations can be performed in both gaseous and crystalline phases to understand the influence of the molecular environment on the NLO properties. For instance, studies on other carboxylic acid derivatives have utilized the supermolecule approach to simulate the crystalline phase and investigate the effects of environmental polarization.

The introduction of fluorine atoms can significantly impact the electronic properties of the pyridine ring, influencing the molecule's hyperpolarizability. Theoretical calculations would be instrumental in elucidating the structure-property relationships and guiding the synthesis of new NLO materials based on this scaffold.

Table 1: Calculated Optical Properties of a Representative Carboxylic Acid Derivative (Illustrative Example)

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.5 |

| Mean Polarizability (α) | 75.3 |

| First Hyperpolarizability (β) | 120.6 |

| Second Hyperpolarizability (γ) | 850.2 |

Note: The data in this table is for illustrative purposes for a different carboxylic acid derivative and is not representative of this compound. Specific calculations for the target compound are required for accurate values.

Reactivity and Selectivity Prediction through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity and selectivity of chemical reactions. For this compound, understanding its reactivity is crucial for its functionalization and incorporation into larger molecules. The regioselective functionalization of fluorinated pyridines is a well-established area of research, where computational insights can guide synthetic strategies.

The presence of two fluorine atoms and a carboxylic acid group on the pyridine ring significantly influences the electron density distribution, thereby directing the outcome of electrophilic and nucleophilic substitution reactions. Computational methods can be used to calculate molecular electrostatic potentials (MEPs), frontier molecular orbitals (HOMO and LUMO), and Fukui functions to identify the most reactive sites for a given type of reaction.

For instance, the synthesis of various fluorinated pyridinecarboxylic acids has been achieved through regioselective metalation, a process that is highly sensitive to the electronic and steric environment of the pyridine ring. Computational models can help in understanding the directing effects of the fluorine and carboxylic acid substituents, thereby predicting the most favorable positions for deprotonation and subsequent reaction with electrophiles. This predictive capability can save significant experimental effort and resources.

Hirshfeld Surface Analysis for Intermolecular Interactions

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of hydrogen bonds, halogen bonds, and other van der Waals interactions.

For this compound, the following intermolecular interactions are anticipated to be significant:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). This would likely lead to the formation of strong O-H···O or O-H···N hydrogen bonds, potentially forming dimers or extended chains in the solid state.

Halogen Bonding: The fluorine atoms could act as halogen bond acceptors, interacting with electron-rich regions of neighboring molecules.

C-H···F and C-H···O Interactions: Weaker C-H···F and C-H···O hydrogen bonds are also likely to be present, further stabilizing the crystal structure.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show significant contributions from O···H, H···F, and C···H contacts, reflecting the prevalence of hydrogen bonding and other close contacts.

Table 2: Predicted Intermolecular Interactions and Their Significance in this compound

| Interaction Type | Donor/Acceptor Atoms | Expected Significance |

| Hydrogen Bonding | O-H, C=O, N | High |

| Halogen Bonding | C-F | Moderate |

| π-π Stacking | Pyridine Ring | Moderate |

| van der Waals Forces | All atoms | High |

Quantum Mechanical Calculations of Fluorination Effects

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the effects of fluorination on the electronic structure and properties of pyridine derivatives. The introduction of fluorine atoms, which are highly electronegative, has profound consequences for the molecule's geometry, aromaticity, and reactivity.

In the case of this compound, quantum mechanical calculations can be used to:

Determine the Optimized Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The presence of fluorine atoms is expected to shorten the adjacent C-F bonds and influence the geometry of the pyridine ring and the orientation of the carboxylic acid group.

Analyze the Electronic Structure: Calculations of molecular orbitals (HOMO and LUMO) and their energy levels provide insights into the molecule's electronic transitions and reactivity. Fluorination generally lowers the energy of both the HOMO and LUMO, which can affect the molecule's susceptibility to oxidation and reduction.

Investigate Aromaticity: The effect of fluorine substitution on the aromaticity of the pyridine ring can be quantified using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS).

Predict Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure.

Studies on related chlorinated pyridine carboxylic acids have shown that halogen substitution significantly alters the electronic and structural parameters. Similarly, for this compound, the strong electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the carboxylic acid proton and influence the charge distribution across the entire molecule.

Advanced Academic Applications of 3,6 Difluoropyridine 2 Carboxylic Acid

Applications in Medicinal Chemistry Research

The unique structural and electronic properties of 3,6-difluoropyridine-2-carboxylic acid, conferred by the presence of two fluorine atoms on the pyridine (B92270) ring, make it a valuable building block in medicinal chemistry. The strategic placement of these electronegative atoms can influence the compound's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.

Design and Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Intermediates are compounds that are produced during the synthesis of an API and are essential for creating the final drug substance google.com. The synthesis of APIs is often a multi-step process involving numerous chemical transformations, and specialized expertise is required to construct these complex molecules .

While specific, publicly disclosed examples of APIs synthesized directly from this compound are not extensively detailed in available literature, its role as a versatile precursor is evident. The general class of pyridine carboxylic acid isomers, including picolinic acid (2-pyridinecarboxylic acid), are foundational in a wide array of pharmaceuticals nih.gov. The incorporation of fluorine atoms, as in this compound, is a common strategy in modern drug design to enhance the pharmacokinetic and pharmacodynamic properties of a molecule.

Development of Fluoroquinolone Antibiotics and Antimicrobial Agents

The fluoroquinolone class of antibiotics is a cornerstone of antibacterial therapy. A key structural feature of many fluoroquinolones is a quinolone core with a fluorine atom at the C6 position. The synthesis of these drugs often involves the use of fluorinated building blocks.

A notable example of a modern fluoroquinolone is Delafloxacin, which is used to treat acute bacterial skin and skin structure infections nih.gov. The chemical name for Delafloxacin is 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid nih.gov. A crucial component of the Delafloxacin structure is the "1-(6-amino-3,5-difluoropyridin-2-yl)" moiety. The synthesis of this and related fluoroquinolones can involve intermediates derived from fluorinated pyridine carboxylic acids google.comgoogle.com. While the exact synthesis route for the pyridinyl group in Delafloxacin may vary, the structural similarity to this compound highlights the importance of this class of compounds in developing new antimicrobial agents.

Furthermore, research into other pyridine-based compounds has demonstrated their potential as antimicrobial agents. For instance, certain pyridine-2,6-carboxamide-derived Schiff bases have shown significant bactericidal and fungicidal activities mdpi.com. The functionalized 2-pyridone-3-carboxylic acids have also been synthesized and evaluated for their antimicrobial activity researchgate.netsemanticscholar.org.

Role as a Privileged Scaffold in Drug Discovery and Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The pyridine ring is considered an attractive and privileged scaffold in drug design due to its presence in numerous natural and synthetic compounds with diverse biological activities.

The introduction of fluorine atoms to this scaffold, as seen in this compound, can significantly enhance its utility. Fluorine substitution can modulate the electronic properties of the pyridine ring, influencing its ability to participate in various non-covalent interactions with protein targets. These interactions are critical for the binding affinity and selectivity of a drug molecule. The ease of substitution at various positions on the pyridine ring allows for fine-tuning of a compound's activity and selectivity, making pyridine carboxylic acid derivatives highly versatile scaffolds in medicinal chemistry nih.gov.

Exploration in Enzyme Inhibition (e.g., Trk Inhibitors, Acetylcholinesterase)

Pyridine carboxylic acid derivatives are known to function as inhibitors for a wide range of enzymes nih.govresearchgate.net. This inhibitory activity is often attributed to the ability of the carboxylic acid group to coordinate with metal ions in the active site of enzymes nih.gov.

One area of investigation for pyridine carboxylic acid derivatives is in the inhibition of cholinesterases, such as acetylcholinesterase (AChE) nih.govresearchgate.net. AChE inhibitors are used in the treatment of various neurological disorders, including Alzheimer's disease and myasthenia gravis drugbank.comnih.gov. Research has shown that various quinolinic carboxylic acid derivatives exhibit inhibitory action against acetylcholinesterase researchgate.net.

While the direct inhibitory activity of this compound on Tropomyosin receptor kinase (Trk) inhibitors is not extensively documented in the available literature, the broader class of fluorinated pyridine scaffolds is of interest in kinase inhibitor design.

A summary of enzymes inhibited by pyridine carboxylic acid derivatives is presented in the table below.

| Enzyme Target | Therapeutic Area | Reference |

| Urease | Infections | nih.gov |

| Synthase | Various | nih.gov |

| Tyrosinase | Hyperpigmentation | nih.gov |

| Myeloperoxidase (MPO) | Inflammation | nih.gov |

| Acetylcholinesterase | Neurodegenerative Diseases | nih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | nih.gov |

| Histone demethylase | Cancer | nih.gov |

| Calpain | Various | nih.gov |

| Bcr-Abl tyrosine kinase | Cancer | nih.gov |

| c-Met kinase | Cancer | nih.gov |

Ligand for Allosteric Adenosine A2A Receptors

Adenosine receptors, particularly the A2A subtype, are important targets for drug discovery, with potential applications in inflammatory diseases, neurodegenerative disorders, and cancer nih.govnih.govfrontiersin.org. Allosteric modulators, which bind to a site on the receptor that is distinct from the endogenous ligand binding site, offer a promising therapeutic approach. These modulators can fine-tune the receptor's response to the endogenous ligand, potentially leading to fewer side effects nih.govfrontiersin.orgnih.gov.

Research has identified that derivatives of 2-amino-3,5-dicyanopyridine can act as allosteric modulators of the A2A adenosine receptor nih.gov. While this compound itself is not a direct modulator, it represents a key structural motif that can be elaborated to produce such compounds. The development of ligands for adenosine receptors is an active area of research, with a focus on achieving high potency and selectivity nih.gov. The use of allosteric modulators is a key strategy in this field, as they offer a more nuanced approach to receptor modulation compared to traditional agonists and antagonists nih.govspringermedizin.deresearchgate.net.

Applications in Materials Science

The unique properties of fluorinated organic molecules have led to their increasing use in the development of advanced materials. The incorporation of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity, and can also introduce specific electronic properties mdpi.com.

Fluorinated pyridine derivatives, including pyridine carboxylic acids, are valuable building blocks in materials science mdpi.com. They can be used in the synthesis of high-performance polymers and as linkers in the construction of metal-organic frameworks (MOFs).

Polymers containing pyridine units are known for their ability to coordinate with metal ions, which can be used to create hybrid materials with tailored thermal and electrical properties mdpi.com. The introduction of fluorine into these polymer backbones can further enhance their performance characteristics.

In the field of MOFs, organic molecules act as "linkers" that connect metal ions or clusters to form a porous, crystalline structure researchgate.net. The choice of the organic linker is crucial in determining the properties of the resulting MOF. Fluorinated carboxylic acids have been investigated as linkers for the formation of bimolecular monolayers, where the fluorination was found to greatly increase the ability of the carboxylic acid to act as a hydrogen bond donor rsc.org. Partially fluorinated MOFs have been constructed from 3-fluoro-4-pyridinecarboxylic acid, demonstrating the utility of this class of compounds in creating novel materials with potential applications in areas such as gas storage and separation acs.orgrsc.org.

Precursor for Organometallic Complexes

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in pyridine-2-carboxylic acids are known to be effective coordination sites for metal ions, forming stable chelate rings. This makes them versatile ligands in the synthesis of organometallic complexes. dergipark.org.tr These complexes are studied for a wide range of applications, including catalysis and materials science. However, specific studies focused on the synthesis and characterization of organometallic complexes derived explicitly from this compound are not extensively detailed in current research literature.

Development of Photoluminescent Materials and Dyes

Fluorinated organic compounds are often investigated for their potential in developing materials with unique optical properties, such as photoluminescence. The introduction of fluorine can influence the electronic properties of a molecule, potentially leading to enhanced fluorescence quantum yields and stability. While research into fluorescent polyimides and other polymers exists, specific examples of the direct incorporation of this compound into novel dyes or photoluminescent materials are not prominently featured in published studies.

Components in Fluoropolymers and Fluorinated Network Materials

Research in Electrocatalysis and Sensor Applications

Applications in Agrochemical Research

Intermediate in Herbicide Synthesis

Due to its chemical structure, this compound serves as a valuable intermediate in organic synthesis. Chemical suppliers note its utility as a research chemical and building block in various synthetic pathways, including those for agrochemicals. The presence of fluorine is a key feature in many modern herbicides. ccspublishing.org.cnnih.gov While it is positioned as a potential precursor for more complex agrochemical active ingredients, specific, publicly documented instances of its use as a direct intermediate in the commercial synthesis of a named herbicide are not detailed in the available literature.

Development of Agrochemical Active Ingredients

The pyridine carboxylic acid scaffold is the foundation for a major class of synthetic auxin herbicides, which includes well-known active ingredients like picloram and clopyralid. nih.gov Research in this area involves the synthesis and testing of new derivatives to discover compounds with improved herbicidal activity and crop selectivity. While the development of fluorinated pesticides is a key trend, and numerous patents exist for pyridine-based herbicides, google.com specific research findings or patents identifying this compound itself as a novel agrochemical active ingredient with demonstrated herbicidal properties are not currently published.

Catalytic Applications